molecular formula C12H9N3O4 B213143 4-(4-Nitrophenylazo)resorcinol CAS No. 74-39-5

4-(4-Nitrophenylazo)resorcinol

Cat. No.: B213143
CAS No.: 74-39-5
M. Wt: 259.22 g/mol
InChI Key: NGPGYVQZGRJHFJ-UHFFFAOYSA-N
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Description

4-(4-Nitrophenylazo)resorcinol, also known as 4-(4-nitrophenylazo) resorcinol or azo violet, is an azo compound with the chemical formula C₁₂H₉N₃O₄. It is primarily used as a pH indicator and a reagent for detecting magnesium ions in solutions. The compound appears as a dark red to brown crystalline powder and exhibits a distinct color change in the presence of magnesium salts, turning deep blue in a slightly alkaline environment .

Biochemical Analysis

Biochemical Properties

4-(4-Nitrophenylazo)resorcinol plays a significant role in biochemical reactions, particularly in the detection and quantification of magnesium ions. It interacts with magnesium hydroxide (Mg(OH)₂) in alkaline solutions to form a blue lake, which is a key indicator of the presence of magnesium . This interaction is highly specific, making this compound a valuable tool in analytical chemistry. Additionally, it can form complexes with other metal ions such as nickel and manganese, which can be detected using flame atomic absorption spectrometry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its primary use as a reagent for detecting magnesium suggests that it may influence cellular magnesium levels, which are crucial for numerous cellular functions, including enzyme activity, DNA synthesis, and cellular signaling . Changes in magnesium levels can impact cell signaling pathways, gene expression, and cellular metabolism, although specific studies on this compound’s direct effects on these processes are limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of complexes with metal ions. The compound’s azo group (-N=N-) allows it to bind with metal ions, forming stable complexes that can be detected spectrophotometrically . This binding interaction is crucial for its role as a reagent in detecting magnesium and other metal ions. The formation of these complexes can also influence enzyme activity by either inhibiting or activating specific enzymes, depending on the metal ion involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is stable under normal storage conditions but may degrade over time when exposed to light and air . Long-term studies have shown that its effectiveness as a reagent can diminish with prolonged storage, necessitating proper storage conditions to maintain its reactivity. Additionally, the compound’s effects on cellular function may vary over time, with potential changes in its ability to form complexes with metal ions .

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound can be toxic at high doses, with an oral LD50 of greater than 500 mg/kg in rats . At lower doses, it is used primarily for its diagnostic properties, but higher doses may lead to adverse effects, including potential toxicity to organs and disruption of normal cellular functions .

Metabolic Pathways

Its interaction with metal ions suggests that it may influence metabolic flux and metabolite levels by forming complexes with essential metal ions . These interactions can affect various metabolic processes, including those involving magnesium, nickel, and manganese, which are crucial for cellular metabolism and enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its ability to form complexes with metal ions. These complexes can be transported across cell membranes and distributed within different cellular compartments . The compound’s solubility in alkaline solutions also facilitates its distribution in biological systems, allowing it to reach target sites where it can interact with metal ions .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with metal ions and its solubility properties. It can localize to specific cellular compartments where metal ions are present, such as the cytoplasm and organelles involved in metal ion metabolism . The compound’s ability to form stable complexes with metal ions also influences its activity and function within these compartments .

Preparation Methods

4-(4-Nitrophenylazo)resorcinol can be synthesized through an azo coupling reaction. The process involves the reaction of 4-nitroaniline with nitrous acid to form a diazonium intermediate. This intermediate is then reacted with resorcinol dissolved in a sodium hydroxide solution. The reaction conditions typically include maintaining a slightly alkaline environment to facilitate the coupling reaction .

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve:

Chemical Reactions Analysis

4-(4-Nitrophenylazo)resorcinol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while complexation with magnesium results in a blue-colored complex .

Scientific Research Applications

4-(4-Nitrophenylazo)resorcinol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-(4-Nitrophenylazo)resorcinol is unique among azo compounds due to its specific reactivity with magnesium ions. Similar compounds include:

This compound’s specificity for magnesium ions and its distinct color change make it particularly valuable for applications requiring precise detection of magnesium in various environments.

Properties

IUPAC Name

4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol
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InChI

InChI=1S/C12H9N3O4/c16-10-5-6-11(12(17)7-10)14-13-8-1-3-9(4-2-8)15(18)19/h1-7,16-17H
Source PubChem
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InChI Key

NGPGYVQZGRJHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)O)O)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C12H9N3O4
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DSSTOX Substance ID

DTXSID30861621
Record name Azo violet
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Molecular Weight

259.22 g/mol
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Physical Description

A solid insoluble in water; [Sax]
Record name Azo violet
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CAS No.

74-39-5
Record name Magneson
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Record name 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazenyl]-
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Record name Azo violet
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Record name 4-(4-nitrophenylazo)resorcinol
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Record name MAGNESON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Magneson I?

A1: The molecular formula of Magneson I is C12H9N3O5, and its molecular weight is 267.21 g/mol. []

Q2: What are the key spectroscopic characteristics of Magneson I?

A2: Magneson I exhibits characteristic UV-Vis absorption bands. In a complex with selenium, the maximum absorption wavelength is at 560 nm. [] Additionally, studies utilizing TDDFT calculations have revealed that the low-lying absorption bands in the UV-Vis spectra of Magneson I complexes with Fe(III) and Cr(III) are attributed to ligand-to-metal charge transfer (LMCT), ligand-to-ligand charge transfer (LLCT), and metal-to-ligand charge transfer (MLCT) transitions. [, ]

Q3: How does the structure of Magneson I relate to its function as a pH indicator?

A3: Magneson I exists in different forms depending on the pH of the solution. In acidic solutions, it exists predominantly in its protonated form, exhibiting a yellow color. As the pH increases, it undergoes deprotonation, leading to a color change to blue-violet in alkaline solutions. This color change is attributed to the change in the electronic structure and the resulting shift in the absorption spectrum upon deprotonation. [, ]

Q4: How does Magneson I interact with magnesium ions?

A4: In alkaline solutions, Magneson I forms a colored complex with magnesium ions. Studies suggest a 2:1 molar ratio of Magneson I to magnesium hydroxide in the complex. This complex formation is pH-dependent and reversible. []

Q5: Can you describe the interaction between Magneson I and selenium?

A5: Magneson I forms a stable complex with Se(IV) in a borax buffer solution at pH 9.6. This complex has a maximum absorption wavelength at 560 nm and has been utilized for the spectrophotometric determination of selenium. []

Q6: How is Magneson I used to detect elastic fibers in tissues?

A6: Magneson II, a related compound, has been successfully employed for the histological detection of magnesium in elastic fibers. Studies indicate that the magnesium content within these fibers is sufficient for detection using reagents like Magneson II. []

Q7: What is the role of Magneson I in the catalytic determination of iridium?

A7: Magneson II is utilized as a probe in the catalytic determination of trace iridium. The method relies on the ability of iridium to catalyze the decomposition of hydrogen peroxide in a basic solution, which subsequently leads to the fading of the Magneson II color. The rate of this fading is proportional to the concentration of iridium, enabling its quantification. []

Q8: How is Magneson I employed in analytical chemistry?

A8: Magneson I is a versatile reagent in analytical chemistry, finding applications in both qualitative and quantitative analyses. It serves as a pH indicator, a spectrophotometric reagent for detecting metal ions like magnesium and selenium, and a probe in catalytic determinations of elements like iridium. [, , , , , , ]

Q9: What role does Magneson play in material science?

A9: Magneson derivatives have been incorporated into polymers, leading to the creation of novel materials. For instance, Magneson II has been used as a chromophore in the synthesis of soluble, rigid-rod polyimides. [] Furthermore, it has been integrated into amphiphilic linear-dendritic diblock copolymers, showcasing its potential in developing drug delivery systems. []

Q10: How is Magneson I utilized in environmental science?

A10: Research has explored the potential of Bacillus sp. AZ28 to biodegrade azo dyes, including Magneson I, present in textile wastewater. This highlights the potential role of Bacillus sp. AZ28 in the bioremediation of environments contaminated with azo dyes. []

Q11: How is computational chemistry employed in studying Magneson I?

A11: Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), have been instrumental in understanding the electronic structure and spectroscopic properties of Magneson I and its metal complexes. These calculations provide insights into the electronic transitions responsible for the observed UV-Vis absorption spectra. [, ]

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